molecular formula C27H19ClN2OS B15054696 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile

Cat. No.: B15054696
M. Wt: 455.0 g/mol
InChI Key: XROOFAXVLYQSSN-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by its unique structure, which includes a nicotinonitrile core substituted with various functional groups, including a chlorophenyl group, a phenyl group, and a p-tolyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Compared to these similar compounds, 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C27H19ClN2OS

Molecular Weight

455.0 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H19ClN2OS/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)30-27(24(23)16-29)32-17-26(31)21-11-13-22(28)14-12-21/h2-15H,17H2,1H3

InChI Key

XROOFAXVLYQSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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